

Spectroscopic data for 6-Amino-2-chloronicotinonitrile

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Compound of Interest

Compound Name: 6-Amino-2-chloronicotinonitrile

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An In-depth Technical Guide to the Spectroscopic and Analytical Profile of **6-Amino-2-chloronicotinonitrile**

Abstract: **6-Amino-2-chloronicotinonitrile** is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures. Its substituted pyridine scaffold makes it a valuable precursor for developing kinase inhibitors and other therapeutic agents. This guide provides a comprehensive analysis of the spectroscopic characteristics of **6-Amino-2-chloronicotinonitrile** (CAS: 53554-20-4), offering a foundational dataset for researchers in synthesis, process development, and quality control. We will delve into the theoretical and expected data for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), grounded in established principles and data from analogous structures. This document is structured to provide not just data, but also the underlying scientific rationale for analytical method development and data interpretation.

Compound Profile and Physicochemical Properties

6-Amino-2-chloronicotinonitrile is a substituted pyridine derivative with the molecular formula $C_6H_4ClN_3$.^{[1][2]} Its structure combines an electron-withdrawing nitrile group and a chlorine atom with an electron-donating amino group, creating a unique electronic profile that is key to its reactivity and spectroscopic signature.

Property	Value	Source
CAS Number	53554-20-4	
Molecular Formula	C ₆ H ₄ CIN ₃	[1]
Molecular Weight	153.57 g/mol	[2]
Monoisotopic Mass	153.00937 Da	[3]
Appearance	Solid (form may vary)	
Storage	2-8°C, Keep in dark place, inert atmosphere	[4]
SMILES	N#CC1=C(Cl)N=C(N)C=C1	[4]
InChI Key	DQTBPANHSUIJIF-UHFFFAOYSA-N	

Molecular Structure

The structural arrangement of functional groups on the pyridine ring is fundamental to interpreting its spectroscopic data. The atom numbering convention used throughout this guide is presented below.

Caption: Structure of **6-Amino-2-chloronicotinonitrile** with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **6-Amino-2-chloronicotinonitrile**, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region and a signal for the amino protons. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended to reliably observe the exchangeable amino protons.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-4	6.6 – 6.8	Doublet (d)	~8-9	Upfield shift due to the strong electron-donating effect of the adjacent amino group at C-6. Coupled to H-5.
H-5	7.6 – 7.8	Doublet (d)	~8-9	Downfield shift relative to H-4 due to the deshielding effect of the adjacent nitrile group and the ring nitrogen. Coupled to H-4.
-NH ₂	6.0 – 7.0	Broad Singlet (br s)	N/A	Chemical shift is concentration and solvent-dependent. The broadness is due to quadrupole broadening from the ¹⁴ N nucleus and chemical exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insight into the electronic environment of each carbon atom in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C-2	158 – 162	Carbon bearing the chlorine atom, significantly deshielded.
C-3	90 – 95	Shielded carbon adjacent to the nitrile group. Its position is significantly upfield.
C-4	115 – 120	Aromatic CH carbon, influenced by the adjacent amino group.
C-5	140 – 145	Aromatic CH carbon, deshielded by the ring nitrogen and nitrile group.
C-6	160 – 164	Carbon attached to the amino group, highly deshielded due to the direct attachment of nitrogen.
-C≡N	116 – 119	Characteristic chemical shift for a nitrile carbon.

Recommended Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural verification.

- **Sample Preparation:** Accurately weigh 10-15 mg of **6-Amino-2-chloronicotinonitrile** and dissolve it in 0.7 mL of high-purity DMSO-d₆. The choice of DMSO-d₆ is crucial for observing the N-H protons and ensuring sufficient solubility.
- **Internal Standard:** Add 5 μ L of a tetramethylsilane (TMS) solution in DMSO-d₆ as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

- ^1H NMR Acquisition:
 - Set the spectral width to cover a range of 0-12 ppm.
 - Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.
 - Acquire at least 16 scans to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover a range of 0-180 ppm.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - A relaxation delay of 5 seconds is recommended due to the longer relaxation times of quaternary carbons.
 - Acquire a minimum of 1024 scans for adequate sensitivity.
- Data Processing: Apply an exponential multiplication function (line broadening of 0.3 Hz for ^1H , 1.0 Hz for ^{13}C) before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies. The analysis of related aminonicotinonitrile structures provides a strong basis for spectral interpretation.[5][6]

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity	Interpretation
3490 – 3350	N-H Stretch	Medium-Strong	Asymmetric and symmetric stretching of the primary amine (-NH ₂) group. Often appears as a doublet. [6]
2210 – 2230	-C≡N Stretch	Strong, Sharp	Characteristic and strong absorption for the nitrile functional group. [6]
1620 – 1650	N-H Bend	Medium	Scissoring vibration of the primary amine.
1580 – 1600	C=C / C=N Stretch	Medium-Strong	Aromatic ring stretching vibrations.
1050 – 1100	C-Cl Stretch	Strong	Stretching vibration for the aryl-chloride bond.

Recommended Protocol for FT-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, rapid method that requires minimal sample preparation.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.
- Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum over a range of 4000–400 cm⁻¹. Co-add at least 32 scans at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.

- Data Processing: Perform an ATR correction and baseline correction using the spectrometer's software.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For halogenated compounds like **6-Amino-2-chloronicotinonitrile**, MS is particularly useful for confirming the presence of chlorine.

Expected Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the primary species observed will be the protonated molecule $[M+H]^+$.

- Molecular Ion Cluster: A key diagnostic feature will be the isotopic pattern of the molecular ion due to the presence of chlorine.
 - $[M+H]^+$: Expected at m/z 154.0167 (corresponding to the ^{35}Cl isotope).
 - $[M+2+H]^+$: Expected at m/z 156.0137 (corresponding to the ^{37}Cl isotope).
- Isotopic Ratio: The relative intensity of these two peaks should be approximately 3:1, which is characteristic of a molecule containing one chlorine atom.^[3]
- Adducts: It is also common to observe other adducts, such as the sodium adduct $[M+\text{Na}]^+$ at m/z 175.9986.^[3]

Recommended Protocol for LC-MS Analysis

- Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute this stock to a final concentration of 1-10 $\mu\text{g/mL}$ using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Chromatography (Optional but recommended):
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).

- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Mass Spectrometry:
 - Ion Source: Electrospray Ionization (ESI), positive mode.
 - Scan Range:m/z 50–500.
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 120 °C.
 - Desolvation Gas: Nitrogen at a flow rate of 600 L/hr and a temperature of 350 °C.

Comprehensive Analysis Workflow

The following diagram outlines a logical workflow for the complete spectroscopic characterization of a newly synthesized batch of **6-Amino-2-chloronicotinonitrile**.

Caption: A validated workflow for the comprehensive spectroscopic analysis.

Safety and Handling

As a laboratory chemical, **6-Amino-2-chloronicotinonitrile** requires careful handling. The following precautions are derived from available Safety Data Sheets (SDS).[\[7\]](#)

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[\[7\]](#)
- Handling: Avoid breathing dust. Use only in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[\[8\]](#)
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up or in an area accessible only to qualified personnel.[\[4\]](#)

- First Aid: In case of skin contact, take off immediately all contaminated clothing and rinse skin with water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek medical advice.[\[7\]](#)

Conclusion

The structural elucidation of **6-Amino-2-chloronicotinonitrile** is straightforward when a multi-technique spectroscopic approach is employed. The key identifiers are the characteristic doublet signals in the ¹H NMR spectrum, the nitrile and amine stretches in the FT-IR spectrum, and the definitive 3:1 isotopic cluster for the molecular ion in the mass spectrum. The protocols and expected data presented in this guide serve as a robust reference for researchers, ensuring accurate and reliable characterization of this important chemical intermediate.

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